molecular formula C15H17N5O3 B3000733 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one CAS No. 2380071-21-4

3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one

Cat. No. B3000733
CAS RN: 2380071-21-4
M. Wt: 315.333
InChI Key: HMNVFLFHZIWWFJ-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one, also known as MOPPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MOPPP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one has been found to exhibit potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one has also been found to have a neuroprotective effect and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one is not fully understood, but it has been found to act on various molecular targets. 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one has been found to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one has also been found to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one has not been extensively studied in clinical trials, and its safety and efficacy in humans are not known.

Future Directions

There are several future directions for the study of 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one. Further studies are needed to elucidate its mechanism of action and molecular targets. In addition, the potential therapeutic applications of 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one in treating neurodegenerative diseases and cancer should be further explored. The safety and efficacy of 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one in humans should also be studied in clinical trials. Finally, the development of 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one derivatives with improved pharmacokinetic properties could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one involves the reaction of 2-methoxypyridine-4-carboxylic acid with N-tert-butoxycarbonyl-3-oxopiperazine in the presence of a coupling reagent. The resulting compound is then deprotected to obtain 3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one. The synthesis method has been reported in scientific literature and has been optimized for high yield and purity.

properties

IUPAC Name

3-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-18-6-5-17-14(15(18)22)19-7-8-20(13(21)10-19)11-3-4-16-12(9-11)23-2/h3-6,9H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNVFLFHZIWWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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